![molecular formula C17H15N9 B612288 Savolitinib CAS No. 1313725-88-0](/img/structure/B612288.png)
Savolitinib
描述
Savolitinib is a highly specific inhibitor of the MET tyrosine kinase . It has shown potential as a treatment for various cancers, including non-small cell lung cancer (NSCLC), as well as breast, head and neck, colorectal, gastric, pancreatic, and other gastrointestinal cancers . It is an oral anti-cancer medication taken as a 600 mg dose once daily .
Molecular Structure Analysis
Savolitinib belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Chemical Reactions Analysis
Savolitinib potently inhibits the tyrosine kinase activity of recombinant MET in vitro, with an IC50 value of 4 nmol/L, and has more than 200-fold selectivity versus 267 other human kinases . In vitro, Savolitinib inhibits MET phosphorylation, which correlates with inhibition of MAPK and PI3K/AKT signaling pathways, and MYC downregulation .
科学研究应用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Savolitinib is a novel, reversible c-MET kinase inhibitor conditionally approved in China for treatment of advanced NSCLC patients harboring MET exon 14 skipping mutation . It has shown anti-tumor activity in preclinical models . It was developed as a monotherapy for NSCLC with MET alterations, and in combination with epidermal growth factor receptor (EGFR) inhibitors for patients who developed resistance to EGFR–TKIs because of MET alterations .
Treatment of Gastric Cancer
Savolitinib has demonstrated efficacy in gastric cancer treatment, particularly in combination with docetaxel . It has shown positive results and may be effective in combination therapy .
Treatment of Renal Cell Carcinoma
Savolitinib is being investigated for the treatment of renal cell carcinoma . It has shown effectiveness in treating renal cancer .
Treatment of Breast Cancer
Savolitinib is being investigated as a treatment for breast cancer . It has demonstrated efficacy in both preclinical and clinical studies .
Treatment of Head and Neck Cancer
Savolitinib is also being investigated as a treatment for head and neck cancer . It has shown potential as a treatment in both preclinical and clinical studies .
Treatment of Colorectal Cancer
Savolitinib is being studied for the treatment of colorectal cancer . It has been used in trials studying the treatment and health services research of colorectal cancer .
Treatment of Pancreatic Cancer
Savolitinib is being investigated for the treatment of pancreatic cancer . It has shown potential as a treatment in both preclinical and clinical studies .
Treatment of Other Gastrointestinal Cancers
Savolitinib is being investigated for the treatment of other gastrointestinal cancers . It has shown potential as a treatment in both preclinical and clinical studies .
作用机制
- Role of MET : Activation of MET triggers downstream signaling pathways involved in cell proliferation, survival, and migration. MET is implicated in various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), gastric cancer, and medulloblastoma .
Target of Action
未来方向
Savolitinib has shown positive results in gastric cancer treatment, particularly in combination with docetaxel . It is also being investigated as a treatment for other gastrointestinal cancers, such as pancreatic cancer, based on related research in gastric and renal cancer . It has been granted approval in China for the treatment of metastatic NSCLC with MET exon 14-skipping alterations in patients who have progressed after or who are unable to tolerate platinum-based chemotherapy .
属性
IUPAC Name |
3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNMOZJKOGZLS-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111016 | |
Record name | Savolitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313725-88-0 | |
Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Savolitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Savolitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Savolitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAVOLITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。